molecular formula C18H20F5NO3 B1667808 3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol CAS No. 131899-25-7

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

Cat. No. B1667808
M. Wt: 393.3 g/mol
InChI Key: ZSUFQZNGDIXQAD-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRL 55834 is a potassium channel activator that has shown to relax airways and vasculature in vivo.

Scientific Research Applications

Relaxant Activities

A study by Buckle et al. (1990) explored the relaxant activities of compounds related to 3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, particularly their effects on guinea pig isolated tracheal spirals. This research demonstrates the potential application of these compounds in addressing smooth muscle contractions, with implications in respiratory health (Buckle et al., 1990).

Synthesis and Stereochemistry

Burgard et al. (1999) focused on the asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, showcasing the importance of stereochemistry in the synthesis of such compounds. This research is critical for understanding how to produce these compounds in a way that maximizes their biological activity (Burgard et al., 1999).

Chromatographic Resolution and X-ray Analysis

Nadler et al. (1998) reported the successful resolution of enantiomers of a similar compound using chromatography. They determined the absolute configuration through X-ray analysis, an essential step in understanding the physical and chemical properties of these molecules (Nadler et al., 1998).

Potassium Channel Activation

Research by Bergmann et al. (1990) explored the role of 4-heterocyclyloxychromenes as potassium channel activators, a critical aspect of cardiovascular health. This study sheds light on the potential use of these compounds in managing hypertension and related cardiovascular conditions (Bergmann et al., 1990).

Antihypertensive Activity

Evans et al. (1983) researched the antihypertensive activity of benzopyran-3-ols, highlighting their potential in treating high blood pressure. The study provides a foundation for further exploration of these compounds in cardiovascular medicine (Evans et al., 1983).

Sickle Hemoglobin Solubility

Poillon and Bertles (1977) investigated the impact of a similar compound on the solubility of deoxy-Hb S, a factor in sickle cell disease. This study offers insights into potential therapeutic applications for managing sickle cell anemia (Poillon & Bertles, 1977).

properties

CAS RN

131899-25-7

Product Name

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

Molecular Formula

C18H20F5NO3

Molecular Weight

393.3 g/mol

IUPAC Name

1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one

InChI

InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1

InChI Key

ZSUFQZNGDIXQAD-CABCVRRESA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

Appearance

Solid powder

Other CAS RN

131899-25-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
BRL 55834
BRL-55834

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 2
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 3
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 4
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 5
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 6
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

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